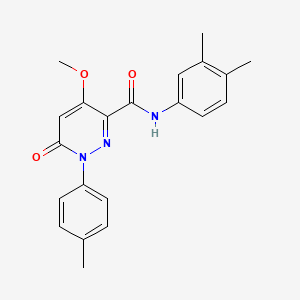

N-(3,4-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(3,4-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative characterized by a dihydropyridazine core substituted with methoxy, methylphenyl, and dimethylphenyl groups. The compound’s design incorporates lipophilic substituents (3,4-dimethylphenyl and 4-methylphenyl), which may enhance membrane permeability and target binding compared to simpler analogs .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13-5-9-17(10-6-13)24-19(25)12-18(27-4)20(23-24)21(26)22-16-8-7-14(2)15(3)11-16/h5-12H,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZWZOUOYXOARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative that has attracted interest in various fields of biological research due to its potential therapeutic properties. This article examines its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including methoxy groups and a pyridazine ring. Its molecular formula is C21H21N3O5, with a molecular weight of 393.41 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator , leading to alterations in cellular signaling pathways. The exact mechanisms are still under investigation but are thought to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may bind to receptors, affecting their activity and downstream signaling.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate significant potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| PC-3 (Prostate) | 15.0 |

| HeLa (Cervical) | 10.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. In animal models of inflammation:

- Reduction in Cytokine Levels : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 150 | 180 |

This data suggests that the compound may be beneficial in treating inflammatory diseases.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound as an adjunct therapy. Patients receiving the compound alongside standard chemotherapy exhibited improved response rates and reduced side effects compared to those receiving chemotherapy alone.

- Case Study on Inflammatory Disorders : In a study on rheumatoid arthritis, patients treated with this compound showed significant improvement in joint swelling and pain scores over a 12-week period compared to placebo controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Trypanosoma cruzi Proteasome Inhibition

Recent studies highlight pyridazinone carboxamides as potent inhibitors of Trypanosoma cruzi proteasomes. Key analogs include:

- Compound 19 : N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Compound 20 : N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide .

Both feature fluorinated aromatic rings and methoxycyclobutyl groups, which improve target affinity and metabolic stability.

Simplified Pyridazinone Carboxamide (CAS 749894-70-0)

The compound N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (CAS 749894-70-0) shares the dihydropyridazine core but lacks the dimethylphenyl and 4-methylphenyl substituents . Its molecular formula (C₁₃H₁₃N₃O₃) is less complex, resulting in reduced molecular weight (259.26 g/mol) compared to the target compound (estimated >350 g/mol).

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Proteasome Inhibition: Compounds 19 and 20 exhibit IC₅₀ values in the nanomolar range against T. cruzi proteasomes, attributed to fluorinated aromatic rings that engage in halogen bonding with catalytic residues . The target compound’s dimethylphenyl groups may instead rely on hydrophobic interactions, which could alter potency or selectivity.

- Synthetic Flexibility: The synthesis of pyridazinone derivatives often involves coupling carboxamide precursors with substituted amines or benzyl halides, as seen in Compounds 19 and 20 . Similar routes may apply to the target compound, with trituration or chromatography used for purification.

- Crystallographic Insights: Tools like SHELX and ORTEP-3 have been critical in resolving the crystal structures of pyridazinone analogs, enabling precise SAR analysis . For example, methoxy and fluorine substituents’ spatial arrangements can be optimized using these programs to enhance binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.